2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
2-benzyl-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-21(23)14-6-7-16-15(10-14)18-17-12-19(8-9-20(16)17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJMMRCIHUURQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the condensation of 2-aminobenzimidazole with benzyl halides and nitroalkenes under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Acid or base catalysts under reflux conditions.
Major Products Formed
Reduction: 2-Benzyl-8-amino-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole.
Substitution: Various substituted derivatives depending on the substituent used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a complex heterocyclic compound featuring a pyrazino ring fused to a benzimidazole core, with a benzyl group at the 2-position and a nitro group at the 8-position. This unique structure gives it distinct chemical properties and potential biological activities.
Potential Applications
While specific industrial applications for this compound are not well-documented, its potential in various fields is being explored.
- Therapeutic Potential The biological activity of this compound has garnered attention for its potential therapeutic effects. It is believed to interact with specific molecular targets within cells, with the nitro group possibly undergoing bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The benzyl group may also facilitate cellular penetration and interaction with intracellular targets. Exploration of its derivatives could lead to new therapeutic agents with enhanced efficacy and reduced side effects.
- Interaction with Biomolecules Interaction studies suggest that this compound may interact with various biomolecules. The nitro group's ability to form reactive intermediates suggests potential interactions with proteins and nucleic acids.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenylbenzimidazole | Lacks pyrazino ring and nitro group | Shares benzimidazole core |
| 8-Nitroquinoline | Contains a nitro group but differs structurally | Different heterocyclic ring |
| Benzylimidazole | Similar benzyl group but lacks nitro and pyrazino | Simpler structure without fused rings |
Mechanism of Action
The mechanism of action of 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Optical Properties and Substituent Effects
Benzoimidazo[1,2-a]pyrazines are categorized into two groups based on optical behavior :
- Group A (4BP) : Compounds with a benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold.
- Group B (5BP) : Derivatives fused with an additional aromatic ring (e.g., naphthalene).
Table 1: Fluorescence Properties of Selected Analogs
Key Findings :
- Electron-withdrawing groups (e.g., Cl, NO₂) at R1 induce hypsochromic shifts and enhance fluorescence intensity in Group A .
- The tetrahydro configuration in the target compound likely reduces π-conjugation, diminishing emission intensity compared to fully aromatic analogs like 8h .
Table 2: Bioactivity Comparison
Key Insights :
Biological Activity
The compound 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
- Molecular Formula : C17H16N4O2
- Molecular Weight : 308.341 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : Nitro-containing heterocycles have shown effectiveness against Mycobacterium tuberculosis. The mechanism is believed to involve interference with cell wall synthesis and bioenergetics pathways .
Anticancer Activity
Research has identified that compounds within the same chemical family as This compound possess anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of signaling pathways associated with cell survival .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit various enzymes:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions that include:
- Formation of the Imidazole Ring : Initial reactions focus on constructing the imidazole framework through condensation reactions.
- Nitro Group Introduction : The introduction of the nitro group can be achieved via electrophilic nitration methods.
- Final Cyclization and Functionalization : The final steps involve cyclization to form the tetrahydro structure and subsequent functionalization to achieve the benzyl group.
Example Synthetic Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Anthranilic acid + Piperidine derivative | Heat |
| 2 | Nitration | Nitro group source | Electrophilic conditions |
| 3 | Cyclization | Intermediate products | Controlled heating |
Study on Antimicrobial Effects
A study published in Journal of Medicinal Chemistry examined various nitro-substituted heterocycles against Mycobacterium tuberculosis. The results indicated that modifications on the benzyl group significantly enhanced antimicrobial efficacy .
Study on Anticancer Activity
Research highlighted in Cancer Research focused on derivatives of similar structures showing selective cytotoxicity against breast cancer cell lines. The study concluded that specific substitutions on the imidazole ring could enhance activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
